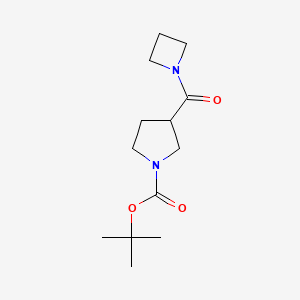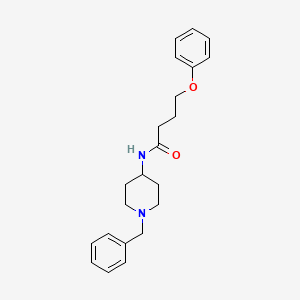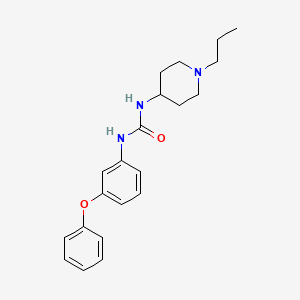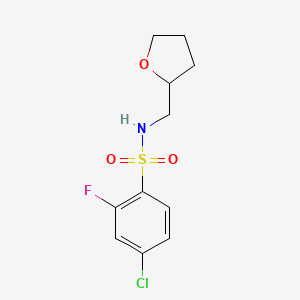![molecular formula C13H15ClN2O2 B7564935 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays an essential role in the development and survival of B-cells. TAK-659 has been studied extensively for its potential therapeutic applications in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile exerts its pharmacological effects by selectively inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation, survival, and activation. This mechanism of action has been shown to be effective in inducing apoptosis in B-cell malignancies and reducing disease activity in autoimmune disorders.
Biochemical and Physiological Effects:
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, allowing for once-daily dosing. It has also demonstrated good safety and tolerability in clinical trials, with a low incidence of adverse events. In terms of biochemical effects, 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has been shown to inhibit BTK activity in a dose-dependent manner, leading to the suppression of downstream signaling pathways, including AKT, ERK, and NF-kB. Physiologically, 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has been shown to induce apoptosis in B-cell malignancies and reduce disease activity in autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile as a research tool is its high selectivity for BTK, which allows for the specific inhibition of B-cell receptor signaling without affecting other signaling pathways. This selectivity also reduces the potential for off-target effects and toxicity. However, one limitation of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile is its relatively short half-life, which may require frequent dosing in some experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile. One area of interest is the use of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce the risk of resistance. Another potential direction is the exploration of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile in other B-cell disorders, such as multiple myeloma or Waldenstrom's macroglobulinemia. Additionally, the development of more potent and selective BTK inhibitors may lead to further improvements in the treatment of B-cell malignancies and autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile involves a multi-step process that includes the reaction of 2-chloro-4-nitrobenzonitrile with 4-hydroxyoxan-4-ylmethylamine in the presence of a base to form the corresponding amine intermediate. This intermediate is then treated with a chlorinating agent to introduce the chlorine atom at the desired position, followed by a deprotection step to remove the oxan-4-ylmethyl protecting group. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been studied for its potential use in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are characterized by dysregulated B-cell activity.
Propiedades
IUPAC Name |
2-chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-12-7-11(2-1-10(12)8-15)16-9-13(17)3-5-18-6-4-13/h1-2,7,16-17H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDQWFDADIRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=CC(=C(C=C2)C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)


![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)


![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)



![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)